![molecular formula C23H20N4O2 B2497582 N-(4-氰基苯基)-11-亚氨基-2,3,6,7-四氢-1H,5H,11H-吡喃并[2,3-f]喹啉-10-甲酰胺 CAS No. 866346-56-7](/img/structure/B2497582.png)
N-(4-氰基苯基)-11-亚氨基-2,3,6,7-四氢-1H,5H,11H-吡喃并[2,3-f]喹啉-10-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, related compounds such as pyrazolo[3,4-b]quinolines and pyrimido[1,2-a]quinolines have been synthesized through reactions involving aminopyrazoles, benzylidene acetone, and chalcones, showcasing the regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines (Orlov & Sidorenko, 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their heterocyclic framework, which includes nitrogen atoms and the potential for various substituents that influence their chemical behavior. For instance, the structure and crystal packing of related compounds have been extensively studied, revealing information about their conformation, hydrogen bonding, and molecular interactions, which are crucial for understanding their physical and chemical properties (Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including cyclocondensation, Michael addition, and amination, leading to the synthesis of complex structures. These reactions are influenced by the substituents on the quinoline nucleus, which can alter the compound's reactivity and the type of reactions it can participate in (Orlov & Sidorenko, 2012).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are determined by their molecular structure. For example, the presence of specific substituents can affect the compound's ability to form crystals and its melting point. Studies on similar compounds have shown how molecular interactions in the solid state can influence these physical properties (Wang, Shi, Tu, & Yao, 2004).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and functional group transformations, are significantly influenced by the quinoline core and the nature of the substituents. These compounds have been explored for various chemical reactions, showcasing their versatility and potential for generating diverse chemical structures (Orlov & Sidorenko, 2012).
科学研究应用
抗微生物活性
从合成中涉及N-(4-氰基苯基)-11-亚胺-2,3,6,7-四氢-1H,5H,11H-吡喃[2,3-f]吡啶并[3,2,1-ij]喹啉-10-甲酰胺的化合物显示出显著的抗微生物活性。例如,新型的2-亚胺-5-羟甲基-8-甲基-2H-吡喃[2,3-c]吡啶-3-(N-芳基)甲酰胺表现出强大的抗菌和抗真菌活性,其中一些化合物显示出与标准药物相当或更好的疗效,突显了它们在应对微生物耐药性方面的潜力(Zhuravel et al., 2005)。
细胞毒活性
对苯并[b][1,6]萘啉的羧酰胺衍生物进行的研究表明,这些化合物具有强大的细胞毒性。它们已经针对各种癌细胞系进行了测试,包括小鼠P388白血病和人类Jurkat白血病,其中一些衍生物显示出小于10纳摩尔的IC(50)值。这表明了开发新的化疗药物的一个有前途的途径(Deady et al., 2003)。
新型杂环化合物合成
基于吡喃[2,3-f]吡啶并[3,2,1-ij]喹啉结构的新杂环化合物的合成和表征一直是一个重要的研究领域。这些研究已经导致了发现具有潜在在药物化学和材料科学中应用的各种衍生物。例如,已经探索了嘧啶并[1,2-a]喹啉基团及其衍生物的合成以及它们的抗微生物活性,展示了这种化学框架在生成具有生物活性化合物方面的多功能性(Jadhav & Halikar, 2013)。
安全和危害
未来方向
属性
IUPAC Name |
N-(4-cyanophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-13-14-5-7-17(8-6-14)26-23(28)19-12-16-11-15-3-1-9-27-10-2-4-18(20(15)27)21(16)29-22(19)25/h5-8,11-12,25H,1-4,9-10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPFKHMTBITFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C#N)CCCN3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)
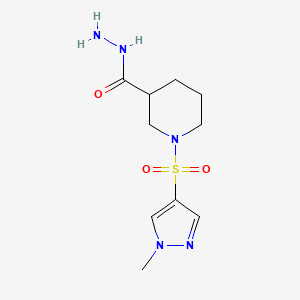

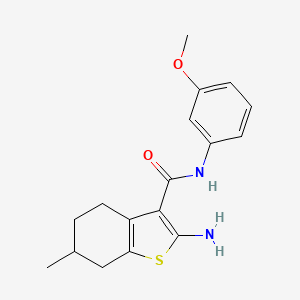
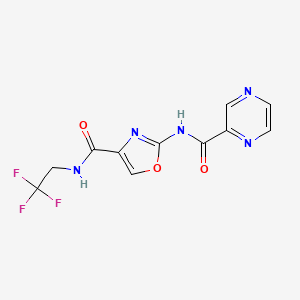
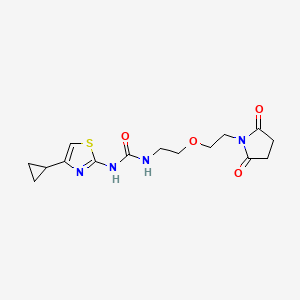
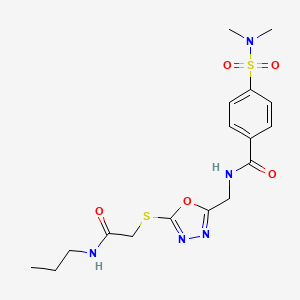
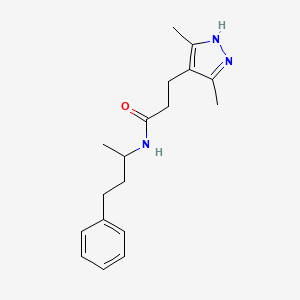

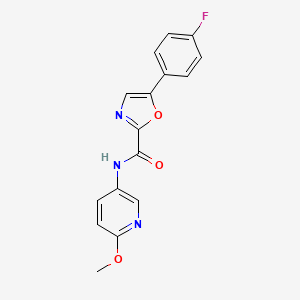
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
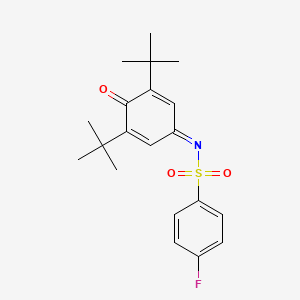
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)